GW280264X

Catalog No.
S006295
CAS No.
866924-39-2
M.F
C28H41N5O6S
M. Wt
575.725
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW280264X

CAS Number

866924-39-2

Product Name

GW280264X

IUPAC Name

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate

Molecular Formula

C28H41N5O6S

Molecular Weight

575.725

InChI

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1

InChI Key

SKJLITFHSZNZMQ-SGNDLWITSA-N

SMILES

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O

Synonyms

Benzyl N-[(5S)-5-[[(2R,3S)-3-(Formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl]amino]-6-oxo-6-(2-thiazolylamino)hexyl]-carbamate

Description

GW 280264X is an inhibitor of disintegrin and metalloproteinase domain-containing protein 17/TNF-α converting enzyme (ADAM17/TACE) and ADAM10 (IC50s = 8 and 11.5 nM, respectively). It inhibits TNF-α-induced cleavage of endomucin in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 10 µM. GW 280264X (1 and 10 µM) inhibits angiotensin-converting enzyme 2 (ACE2) ectodomain shedding induced by phorbol 12-myristate 13-acetate (PMA;) in HEK-ACE2 cells. It reduces ACE2 shedding and prevents severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection in HK-2 cells.
Inhibitor of the metalloproteinase ADAM17; Inhibitor of the constitutive and the PMA-inducible CX3CL1 cleavage, blocking TACE as well as ADAM10; High Quality Biochemicals for Research Uses

Mechanism of Action

GW280264X acts as a non-competitive inhibitor of ADAM10 and ADAM17. It binds to the catalytic domain of these enzymes, preventing them from cleaving substrates. This inhibition disrupts normal cellular processes regulated by ADAM signaling.

Applications in Scientific Research

  • Cancer Research

    ADAMs are involved in tumor growth, invasion, and metastasis. Studies have shown that GW280264X can suppress the proliferation of cancer cells and inhibit tumor progression in animal models.

  • Neurodegenerative Diseases

    ADAM10 and ADAM17 are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. GW280264X is being investigated for its potential to protect neurons and alleviate disease progression.

  • Spinal Cord Injury

    GW280264X has shown promise in promoting functional recovery after spinal cord injury in animal models. It is believed to work by inhibiting the cleavage of specific proteins involved in inflammation and scar formation.

  • Immunology

    ADAMs play a role in regulating the immune response. GW280264X is being studied for its potential to modulate immune function and treat autoimmune diseases.

GW280264X is a synthetic compound that acts as a potent inhibitor of the metalloproteinases ADAM10 and ADAM17, with IC50 values of 8 nM and 11.5 nM, respectively . These enzymes belong to the A Disintegrin and Metalloproteinase family, which play crucial roles in various physiological and pathological processes, including cell signaling, inflammation, and tissue remodeling. GW280264X has garnered attention for its potential therapeutic applications in diseases characterized by excessive shedding of membrane proteins mediated by these metalloproteinases.

GW280264X acts as a non-competitive inhibitor of ADAM10 and ADAM17 enzymes []. It binds to the catalytic domain of these enzymes, preventing them from cleaving specific protein substrates. ADAM10 and 17 are involved in various cellular processes, including cell signaling, proliferation, and differentiation. By inhibiting these enzymes, GW280264X can modulate these processes and potentially impact disease development.

For example, GW280264X has been shown to inhibit the cleavage of a protein called CX3CL1, which plays a role in immune cell adhesion []. This inhibition could have therapeutic implications in conditions involving abnormal immune cell function.

The primary chemical reaction involving GW280264X pertains to its inhibition of ADAM10 and ADAM17. By binding to the active site of these enzymes, GW280264X prevents the cleavage of substrates such as E-cadherin and tumor necrosis factor-alpha (TNF-α), thereby modulating inflammatory responses and cellular adhesion . The inhibition mechanism is competitive, meaning that GW280264X competes with natural substrates for binding to the enzyme's active site.

GW280264X exhibits significant biological activity by inhibiting the shedding of various membrane proteins involved in inflammatory responses. For instance, it has been shown to reduce TNF-α-induced cleavage of endothelial cell adhesion molecules (EMCN), which is crucial for maintaining vascular integrity during inflammation . Additionally, GW280264X has demonstrated protective effects against apoptosis in germ cells induced by environmental toxins like bisphenol A (BPA) . This suggests its potential utility in treating conditions associated with inflammation and cellular apoptosis.

The synthesis of GW280264X involves multi-step organic reactions that typically include:

  • Formation of key intermediates: Starting materials are reacted under controlled conditions to form intermediates that serve as building blocks.
  • Coupling reactions: These intermediates are then coupled using various coupling agents to form the final compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain GW280264X in high purity.

Specific details on the exact synthetic pathway are often proprietary or not widely published in literature.

GW280264X has potential applications in several areas:

  • Inflammatory Diseases: Its ability to inhibit ADAM10 and ADAM17 makes it a candidate for treating conditions where inflammation plays a critical role, such as rheumatoid arthritis and cancer.
  • Cellular Adhesion Studies: It can be used as a tool in research to investigate the role of cell adhesion molecules in various biological processes.
  • Toxicology: Its protective effects against environmental toxins suggest its use in studies aimed at understanding toxicological impacts on reproductive health.

Studies have shown that GW280264X interacts specifically with ADAM10 and ADAM17, inhibiting their activity effectively. For example, it has been demonstrated that this compound significantly reduces the basal and TNF-α-induced cleavage of EMCN in vitro . Interaction studies also indicate that GW280264X may have synergistic effects when used alongside other anti-inflammatory agents, enhancing its therapeutic potential.

Several compounds share structural or functional similarities with GW280264X, particularly other inhibitors of ADAM proteases:

CompoundTarget ProteaseIC50 (nM)Unique Features
GI254023XADAM10>100Selective for ADAM10; less effective against ADAM17
TAPI-1Multiple MMPs1000Broad-spectrum inhibitor; less selective than GW280264X
MarimastatMatrix Metalloproteinases1000+Non-selective; primarily used in cancer research

Uniqueness of GW280264X: Unlike GI254023X, which is selective for ADAM10, GW280264X effectively inhibits both ADAM10 and ADAM17 at low concentrations. This dual inhibition may provide a more comprehensive therapeutic approach for diseases where both enzymes are implicated.

GW280264X demonstrates potent dual inhibition of both A Disintegrin and Metalloproteinase 10 and A Disintegrin and Metalloproteinase 17 with half maximal inhibitory concentration values of 11.5 nanomolar and 8.0 nanomolar, respectively [1] [2]. This represents a selectivity ratio of approximately 1.44-fold preference for A Disintegrin and Metalloproteinase 17 over A Disintegrin and Metalloproteinase 10, indicating that GW280264X functions as a non-selective dual inhibitor rather than demonstrating significant preference for either enzyme [3].

The inhibition kinetics of GW280264X have been extensively characterized across multiple experimental systems. In cell-based assays utilizing CX3CL1-transfected COS-7 and ECV-304 cells, GW280264X exhibits half maximal inhibitory concentration values of approximately 1 micromolar for both constitutive and phorbol 12-myristate 13-acetate-inducible shedding [3]. This represents a 100-fold reduction in potency compared to recombinant enzyme assays, likely reflecting cellular uptake limitations, protein binding, and compartmentalization effects that are characteristic of cell-based systems [4].

The compound demonstrates differential inhibition patterns depending on the stimulus used to activate shedding. GW280264X potently blocks both constitutive and phorbol 12-myristate 13-acetate-induced shedding of various substrates including CX3CL1, tumor necrosis factor alpha, transforming growth factor alpha, and junctional adhesion molecule A [4] [3] [5]. In contrast to the selective A Disintegrin and Metalloproteinase 10 inhibitor GI254023X, which only affects constitutive shedding, GW280264X effectively inhibits both basal and stimulated proteolytic events [3] [5].

Time-course studies reveal that GW280264X inhibition occurs rapidly, with maximal effects observed within 1 hour of treatment in most experimental systems [4] [6]. The compound maintains its inhibitory activity over extended incubation periods, suggesting stable enzyme-inhibitor complex formation [7] [8].

Binding Mode and Interaction with Catalytic Zinc

GW280264X belongs to the hydroxamate class of metalloproteinase inhibitors, which are characterized by their ability to form bidentate complexes with the active site zinc ion [2] [9]. The hydroxamic acid functional group coordinates to the catalytic zinc through both the carbonyl oxygen and the hydroxyl oxygen atoms, displacing zinc-bound water molecules and effectively blocking the nucleophilic attack mechanism required for peptide bond hydrolysis [9] [10].

Structural analysis of hydroxamate-zinc interactions in related metalloproteinases reveals that the zinc ion adopts a tetrahedral coordination geometry when bound to GW280264X [9] [11]. The three histidine residues (His405, His409, and His419 in A Disintegrin and Metalloproteinase 17; His410, His414, and His420 in A Disintegrin and Metalloproteinase 10) maintain their coordination to zinc, while the hydroxamate group displaces the catalytic water molecule [12] [13].

The binding affinity of hydroxamate inhibitors is significantly enhanced compared to other zinc-binding groups due to the optimal geometry and electronic properties of the bidentate coordination [10] [14]. X-ray crystallographic studies of related hydroxamate inhibitors in complex with metalloproteinases demonstrate that both oxygen atoms of the hydroxamic acid group are positioned within 2.0-2.2 Angstrom of the zinc ion, forming strong coordination bonds [15] [16].

Beyond the primary zinc coordination, GW280264X derives additional binding affinity through interactions with the extended active site region. The compound's peptidic backbone is designed to interact with the substrate-binding subsites designated S1, S1', S2, and S3' pockets [12] [17]. These secondary interactions contribute to both the potency and selectivity profile of the inhibitor, although the relatively modest selectivity between A Disintegrin and Metalloproteinase 10 and A Disintegrin and Metalloproteinase 17 reflects the high degree of active site conservation between these enzymes [18] [17].

Selectivity Profile Against Other Metalloproteinases

The selectivity profile of GW280264X extends beyond the A Disintegrin and Metalloproteinase family to include other zinc-dependent metalloproteinases. While the compound was specifically designed as a dual A Disintegrin and Metalloproteinase 10/A Disintegrin and Metalloproteinase 17 inhibitor, its hydroxamate zinc-binding group confers some activity against matrix metalloproteinases, albeit at significantly higher concentrations [19] [20].

Studies examining GW280264X activity against matrix metalloproteinases have revealed that the compound exhibits reduced potency against these enzymes compared to A Disintegrin and Metalloproteinase family members [21] [22]. This selectivity arises from differences in the extended binding sites surrounding the catalytic zinc, particularly in the S1' pocket region where significant sequence divergence exists between A Disintegrin and Metalloproteinase and matrix metalloproteinase families [17] [23].

The tissue inhibitor of metalloproteinases sensitivity profile provides additional insight into GW280264X selectivity. A Disintegrin and Metalloproteinase 10 is sensitive to tissue inhibitor of metalloproteinases 1 but not tissue inhibitor of metalloproteinases 2, while A Disintegrin and Metalloproteinase 17 shows reduced sensitivity to both endogenous inhibitors [3] [18]. GW280264X effectively blocks both enzymes regardless of their differential tissue inhibitor of metalloproteinases sensitivity, indicating that the small molecule inhibitor accesses the active site through a mechanism distinct from the natural protein inhibitors [10] [24].

Comparative studies with broad-spectrum metalloproteinase inhibitors such as batimastat and marimastat demonstrate that GW280264X exhibits superior selectivity for A Disintegrin and Metalloproteinase family members [3] [25]. This selectivity profile makes GW280264X a valuable research tool for dissecting A Disintegrin and Metalloproteinase-mediated biological processes without the confounding effects of matrix metalloproteinase inhibition that plagued earlier generation broad-spectrum inhibitors [26] [22].

Comparison with Other ADAM Inhibitors

The development of selective A Disintegrin and Metalloproteinase inhibitors has progressed through multiple generations, with GW280264X representing an important tool compound in this evolution. Compared to the highly selective A Disintegrin and Metalloproteinase 10 inhibitor GI254023X, GW280264X demonstrates broader target coverage at the expense of selectivity [10] [27].

GI254023X exhibits remarkable selectivity for A Disintegrin and Metalloproteinase 10 with an half maximal inhibitory concentration of 5.3 nanomolar compared to 541 nanomolar for A Disintegrin and Metalloproteinase 17, representing over 100-fold selectivity [10] [27]. This selectivity enables researchers to specifically interrogate A Disintegrin and Metalloproteinase 10-mediated processes such as constitutive shedding and ionomycin-induced proteolysis [5] [28]. In contrast, GW280264X's dual activity makes it suitable for studying processes requiring inhibition of both enzymes simultaneously [29] [30].

The clinical development of A Disintegrin and Metalloproteinase inhibitors has focused on more selective compounds such as INCB7839, a dual A Disintegrin and Metalloproteinase 10/A Disintegrin and Metalloproteinase 17 inhibitor that entered clinical trials for cancer applications [26]. INCB7839 demonstrates improved pharmacokinetic properties and reduced off-target effects compared to earlier hydroxamate inhibitors, though it maintains the dual inhibition profile similar to GW280264X [26] [25].

Recent advances in A Disintegrin and Metalloproteinase 17 inhibitor design have explored alternative approaches including antibody-based inhibitors such as D1(A12) and prodomain-derived inhibitors like A17pro [25] [26]. These biological inhibitors offer superior selectivity by targeting non-catalytic domains or utilizing endogenous regulatory mechanisms [25] [31]. However, GW280264X remains valuable as a research tool due to its cell permeability, rapid onset of action, and well-characterized pharmacological profile [32] [8].

XLogP3

4.1

Dates

Last modified: 04-14-2024

Explore Compound Types